molecular formula C7H8N2O3S2 B13980861 4-(Carbamothioylamino)benzene-1-sulfonic acid CAS No. 116432-96-3

4-(Carbamothioylamino)benzene-1-sulfonic acid

Cat. No.: B13980861
CAS No.: 116432-96-3
M. Wt: 232.3 g/mol
InChI Key: KHMVPPUPOGJSFK-UHFFFAOYSA-N
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Description

4-[(Aminothioxomethyl)amino]benzenesulfonic acid is an organic compound with the molecular formula C7H8N2O3S2 It is a derivative of benzenesulfonic acid, characterized by the presence of an aminothioxomethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Aminothioxomethyl)amino]benzenesulfonic acid typically involves the sulfonation of aniline derivatives. One common method is the reaction of aniline with sulfuric acid to form sulfanilic acid, followed by further functionalization to introduce the aminothioxomethyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of 4-[(Aminothioxomethyl)amino]benzenesulfonic acid may involve large-scale sulfonation processes using fuming sulfuric acid or oleum. The process is optimized for efficiency and cost-effectiveness, with considerations for waste management and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[(Aminothioxomethyl)amino]benzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, nitric acid, and various oxidizing and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted benzene compounds .

Scientific Research Applications

4-[(Aminothioxomethyl)amino]benzenesulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Aminothioxomethyl)amino]benzenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The aminothioxomethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

116432-96-3

Molecular Formula

C7H8N2O3S2

Molecular Weight

232.3 g/mol

IUPAC Name

4-(carbamothioylamino)benzenesulfonic acid

InChI

InChI=1S/C7H8N2O3S2/c8-7(13)9-5-1-3-6(4-2-5)14(10,11)12/h1-4H,(H3,8,9,13)(H,10,11,12)

InChI Key

KHMVPPUPOGJSFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=S)N)S(=O)(=O)O

Origin of Product

United States

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